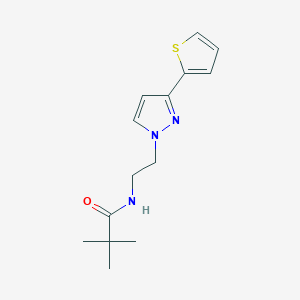
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives have been found to have a variety of biological effects and are of interest to medicinal chemists .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally have interesting properties and applications in industrial chemistry and material science .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Chemical Properties
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide and its derivatives have been explored in various scientific research domains, particularly focusing on heterocyclic synthesis and their potential biological activities. These compounds are central to studies involving the creation and functionalization of pyrazole, thiophene, and thiazole rings, which are valuable in the development of new pharmacological agents.
Synthesis and Mechanisms : The compound has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in chemical reactions. For example, it has been involved in reactions leading to the synthesis of pyrazoles and isoxazoles through 1,3-dipolar cycloaddition methodologies, showcasing its reactivity and potential in creating structurally diverse molecules with significant biological activities (Sowmya et al., 2018).
Chemical Properties and Reactivity : The compound's reactivity and chemical properties have been studied to understand its interactions and the formation of novel heterocyclic structures. This research has implications for developing new materials and pharmaceuticals with enhanced properties and efficacy (Ledenyova et al., 2018).
Potential Biological Activities
Research into the biological activities of this compound derivatives has highlighted their potential in various therapeutic areas. While direct studies on this specific compound might be limited, related research indicates the broader applicability of compounds with similar structures in medicinal chemistry.
Antimicrobial and Antifungal Properties : Derivatives of the compound have shown potential antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents. For instance, certain thiophenyl pyrazoles and isoxazoles derivatives have exhibited significant inhibitory effects against bacterial and fungal strains, indicating the therapeutic potential of these molecules (Sowmya et al., 2018).
Anticancer Activity : Studies have also explored the anticancer potential of compounds structurally related to this compound. For example, thienopyrimidinone derivatives have been evaluated for their anti-breast cancer activities, demonstrating the capability of these compounds to inhibit cancer cell growth and proliferation. This suggests a promising avenue for the development of new anticancer therapies based on similar molecular frameworks (Amr et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-7-9-17-8-6-11(16-17)12-5-4-10-19-12/h4-6,8,10H,7,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBYBDOGNXMITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

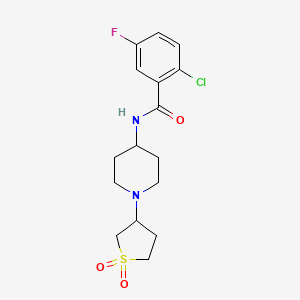


![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)
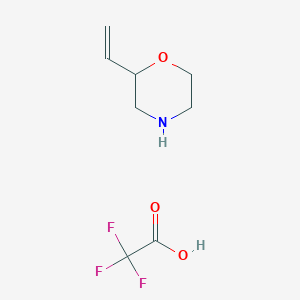
![Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2844281.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)
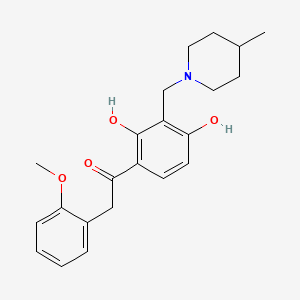
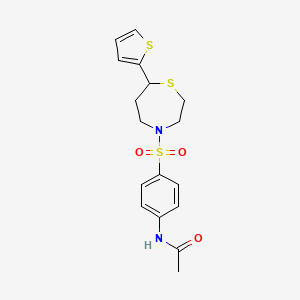
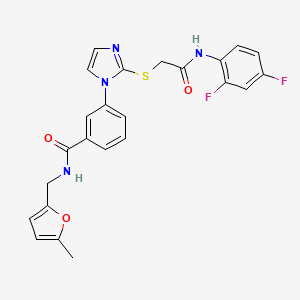
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
